Cas no 7466-45-7 (6-Nitro-2,3-diphenylquinoxaline)

6-Nitro-2,3-diphenylquinoxaline is a heterocyclic organic compound featuring a quinoxaline core substituted with nitro and phenyl groups. Its structure imparts notable electronic and photophysical properties, making it valuable in materials science and optoelectronic applications. The nitro group enhances electron-accepting capabilities, while the phenyl substituents contribute to π-conjugation, improving stability and solubility in organic solvents. This compound is often utilized as a building block in the synthesis of advanced materials, including luminescent dyes and charge-transporting molecules. Its well-defined reactivity and compatibility with cross-coupling reactions further underscore its utility in organic synthesis and functional material design.
6-Nitro-2,3-diphenylquinoxaline structure
7466-45-7 structure
Product Name:6-Nitro-2,3-diphenylquinoxaline
CAS No:7466-45-7
MF:C20H13N3O2
MW:327.336124181747
MDL:MFCD00023917
CID:979719
PubChem ID:345194
Update Time:2025-07-25

6-Nitro-2,3-diphenylquinoxaline Chemical and Physical Properties

Names and Identifiers

    • 6-nitro-2,3-diphenyl-Quinoxaline
    • 2,3-DIPHENYL-6-NITROQUINOXALINE
    • 6-nitro-2,3-diphenylquinoxaline
    • 2,3-Diphenyl-6-nitrochinoxalin
    • 6-Nitro-2,3-diphenylchinoxalin
    • 6-Nitro-2,3-diphenyl-chinoxalin
    • 6-nitro-2,3-diphenylquinoxalyne
    • AC1Q1Y51
    • Maybridge1_008991
    • MixCom3_000155
    • NSC402618
    • Oprea1_585058
    • Oprea1_701719
    • STOCK2S-44054
    • Z55723206
    • AKOS000732945
    • CCG-235423
    • 6-nitro-2,3-diphenyl quinoxaline
    • EU-0060512
    • PS-10376
    • SR-01000554078
    • MFCD00023917
    • CS-0207396
    • NS00017280
    • NSC-402618
    • 7466-45-7
    • DTXSID30322984
    • SR-01000554078-1
    • STK862865
    • 6-Nitro-2,3-diphenylquinoxaline
    • MDL: MFCD00023917
    • Inchi: 1S/C20H13N3O2/c24-23(25)16-11-12-17-18(13-16)22-20(15-9-5-2-6-10-15)19(21-17)14-7-3-1-4-8-14/h1-13H
    • InChI Key: QSJFEWWENJXUCR-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC2=C(C=1)N=C(C1C=CC=CC=1)C(C1C=CC=CC=1)=N2)=O

Computed Properties

  • Exact Mass: 327.10089
  • Monoisotopic Mass: 327.101
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 454
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 71.6Ų

Experimental Properties

  • Density: 1.296
  • Boiling Point: 483.6°C at 760 mmHg
  • Flash Point: 246.3°C
  • Refractive Index: 1.685
  • PSA: 68.92
  • LogP: 5.39520

6-Nitro-2,3-diphenylquinoxaline Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

6-Nitro-2,3-diphenylquinoxaline Pricemore >>

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